molecular formula C9H6N2O2S2 B2517902 Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate CAS No. 477851-85-7

Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate

Cat. No.: B2517902
CAS No.: 477851-85-7
M. Wt: 238.28
InChI Key: YWZNRXUWZQRMGV-UHFFFAOYSA-N
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Description

Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate is a useful research compound. Its molecular formula is C9H6N2O2S2 and its molecular weight is 238.28. The purity is usually 95%.
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Scientific Research Applications

Therapeutic Versatility of Imidazo[2,1-b]-Thiazoles

Imidazo[2,1-b]thiazoles, including derivatives similar to Methyl thieno[2',3':4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate, exhibit a wide range of pharmacological activities. A comprehensive review by Shareef et al. (2019) on imidazo[2,1-b]thiazole derivatives revealed their promise in medicinal chemistry, highlighting the development of new derivatives with diverse pharmacological activities. This review underscores the versatility of imidazo[2,1-b]thiazoles as a part of therapeutic agents, inspiring further research in drug development Shareef et al., 2019.

Synthesis and Pharmacological Evaluation of Benzofused Thiazole Derivatives

Raut et al. (2020) focused on synthesizing benzofused thiazole derivatives for evaluating their antioxidant and anti-inflammatory activities. Their work suggests that these derivatives, by extension, could provide insights into developing alternative therapeutic agents, emphasizing the potential of thiazole derivatives, including the compound of interest, in medicinal applications Raut et al., 2020.

Chemical and Biological Properties of 4-Phosphorylated Derivatives of 1,3-Azoles

Abdurakhmanova et al. (2018) systematized data on the synthesis and properties of 4-phosphorylated 1,3-azoles, including imidazole derivatives. This review highlights the chemical versatility and the range of biological activities possessed by these compounds, providing a foundation for exploring the scientific applications of this compound and related structures Abdurakhmanova et al., 2018.

Antitumor Activity of Imidazole Derivatives

Iradyan et al. (2009) reviewed the antitumor activities of various imidazole derivatives, including structures related to the compound of interest. This review presents data on compounds that have shown promise in preclinical testing for antitumor drugs, indicating the potential of this compound derivatives in cancer research Iradyan et al., 2009.

Mechanism of Action

Target of Action

The primary target of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . This enzyme plays a crucial role in the biosynthesis of pantothenate, a key precursor for the biosynthesis of coenzyme A, which is essential for various metabolic processes in the cell .

Mode of Action

Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate interacts with its target enzyme, leading to the inhibition of its activity

Biochemical Pathways

The inhibition of Pantothenate synthetase disrupts the biosynthesis of pantothenate and, consequently, coenzyme A . This disruption can affect various metabolic processes within the cell that rely on coenzyme A, leading to a decrease in the cell’s metabolic efficiency and potentially its viability .

Pharmacokinetics

The compound was designed using in silico admet prediction , suggesting that its pharmacokinetic properties have been considered during its design process.

Result of Action

The most active derivative of Methyl thieno[2’,3’:4,5]imidazo[2,1-b][1,3]thiazole-2-carboxylate displayed significant activity against Mycobacterium tuberculosis (Mtb) H37Ra, with an IC50 of 2.32 μM . This suggests that the compound’s action results in the effective inhibition of Mtb growth .

Action Environment

It’s worth noting that the compound showed selective inhibition of mtb over a panel of non-tuberculous mycobacteria (ntm) , suggesting that its action may be influenced by specific characteristics of the Mtb cellular environment .

Safety and Hazards

The safety and hazards associated with these compounds can vary widely depending on the specific derivative. Some derivatives have been found to display no acute cellular toxicity .

Future Directions

The future directions for research into these compounds could involve further exploration of their potential as antimycobacterial agents, as well as investigation into their potential for other therapeutic applications .

Properties

IUPAC Name

methyl 5,9-dithia-1,7-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7,10-tetraene-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O2S2/c1-13-8(12)6-4-5-7(15-6)10-9-11(5)2-3-14-9/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWZNRXUWZQRMGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)N=C3N2C=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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